6-Bromo-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine
Description
6-Bromo-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine is a heterocyclic compound that features a benzoxazine ring fused with a triazole moiety
Properties
IUPAC Name |
6-bromo-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4O/c1-16-12(14-8-15-16)7-17-4-5-18-11-3-2-9(13)6-10(11)17/h2-3,6,8H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZKDUPQXPVPQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CN2CCOC3=C2C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine typically involves the following steps:
Formation of the Benzoxazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Triazole Moiety: The triazole ring can be introduced via a approach, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst.
Bromination: The final step involves the bromination of the benzoxazine ring using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: The triazole moiety can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substituted Derivatives: Products where the bromine atom is replaced by other functional groups.
Oxidized or Reduced Derivatives: Products with altered oxidation states.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors in the body.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 6-Bromo-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine involves its interaction with specific molecular targets in the body. The triazole moiety can bind to enzymes or receptors, altering their activity. This can lead to various biological effects, depending on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds such as fluconazole and voriconazole, which are used as antifungal agents.
Benzoxazine Derivatives: Compounds used in the development of high-performance polymers and resins.
Uniqueness
6-Bromo-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine is unique due to the combination of the benzoxazine and triazole moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
